

In Vitro Kinase Inhibitory Activity of Olverembatinib: A Technical Guide

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Compound of Interest

Compound Name: *Olverembatinib dimesylate*

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Abstract

Olverembatinib (HQP1351) is a third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to prior TKI therapies in chronic myeloid leukemia (CML). A key attribute of olverembatinib is its potent in vitro inhibitory activity against the wild-type BCR-ABL kinase and a broad spectrum of clinically relevant mutants, most notably the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of olverembatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

Olverembatinib functions as a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-dependent cells.[2] A distinguishing feature of olverembatinib is its robust activity against a wide array of resistance-conferring mutations in the BCR-ABL kinase domain.[1]

Data Presentation: Quantitative In Vitro Inhibitory Activity

The inhibitory potency of olverembatinib has been rigorously characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

Table 1: Biochemical Inhibitory Activity of Olverembatinib against BCR-ABL and its Mutants

This table outlines the IC50 values of olverembatinib against purified wild-type and mutant BCR-ABL kinases, as determined through biochemical assays.

Kinase Target	IC50 (nM)	Assay Type
Bcr-Abl (Wild-Type)	0.34	FRET-based Z'-Lyte
Bcr-Abl (T315I)	0.68	FRET-based Z'-Lyte
Bcr-Abl (E255K)	0.27	FRET-based Z'-Lyte
Bcr-Abl (G250E)	0.71	FRET-based Z'-Lyte
Bcr-Abl (Q252H)	0.15	FRET-based Z'-Lyte
Bcr-Abl (Y253F)	0.35	FRET-based Z'-Lyte
Bcr-Abl (M351T)	0.29	FRET-based Z'-Lyte
Bcr-Abl (H396P)	0.35	FRET-based Z'-Lyte
Bcr-Abl (F317L)	0.35	FRET-based Z'-Lyte

Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[\[1\]](#)[\[5\]](#)

Table 2: Antiproliferative Activity of Olverembatinib in Cell-Based Assays

This table presents the IC50 values of olverembatinib in inhibiting the proliferation of various BCR-ABL-positive leukemia cell lines.

Cell Line	BCR-ABL Status	IC50 (nM)
Ba/F3 Bcr-Abl WT	Wild-Type	1.0
Ba/F3 Bcr-Abl Compound Mutants	Compound Mutants	6 - 300
Ku812	Wild-Type	0.13
K562	Wild-Type	0.21
K562R	Imatinib-resistant (Q252H)	4.5
SUP-B15	Philadelphia chromosome-positive ALL	2.5

Data sourced from AACR journal abstract and a review in Chronic Myeloid Leukemia.[\[4\]](#)[\[6\]](#)

Table 3: Off-Target Kinase Inhibitory Profile of Olverembatinib

Olverembatinib also exhibits inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side-effect profile.

Kinase Target	IC50 (nM) / % Inhibition
KIT (V559D)	1.4
KIT (Wild-Type)	>90% inhibition at 10 nM
KIT (L576P)	>90% inhibition at 10 nM
KIT (V559D/T670I)	Strong inhibitory effect
KIT (V559D/V654A)	Strong inhibitory effect
PDGFR α	Potent inhibitor
FGFR1-3	Potent inhibitor
FLT3	Potent inhibitor
SRC	Potent inhibitor
LCK	Potent inhibitor
BRAF (V600E)	Potent binding at 10 nM
DDR1	Potent binding at 10 nM
PDGFRB	Potent binding at 10 nM
RET (M918T)	Potent binding at 10 nM
TAK1	Potent binding at 10 nM
TIE2	Potent binding at 10 nM

Data sourced from Probechem Biochemicals and a review in Chronic Myeloid Leukemia.[\[6\]](#)[\[7\]](#)

Experimental Protocols

FRET-based Z'-Lyte Kinase Assay

This biochemical assay is a widely used method to determine the in vitro potency of kinase inhibitors.

Principle: The assay employs a peptide substrate labeled with a FRET (Fluorescence Resonance Energy Transfer) pair of fluorophores (a donor and an acceptor). When the kinase

phosphorylates the peptide, it is protected from cleavage by a development reagent protease. In the presence of an inhibitor, the kinase is inactive, the peptide remains unphosphorylated, and is subsequently cleaved by the protease. This cleavage disrupts FRET, leading to a change in the fluorescence signal ratio, which is proportional to the inhibitor's activity.

Methodology:

- **Reaction Preparation:** A reaction mixture is prepared containing the target kinase (e.g., wild-type or mutant BCR-ABL), a FRET-labeled peptide substrate, and ATP in a kinase reaction buffer.
- **Inhibitor Addition:** Serial dilutions of olverembatinib are added to the wells of a 384-well microplate.
- **Kinase Reaction:** The kinase reaction is initiated by adding the reaction mixture to the wells containing the inhibitor and incubated at room temperature to allow for phosphorylation.
- **Development Step:** A development reagent containing a site-specific protease is added to each well and incubated to allow for the cleavage of non-phosphorylated peptides.
- **Signal Detection:** The fluorescence of both the donor and acceptor fluorophores is measured using a fluorescence plate reader.
- **Data Analysis:** The ratio of the emission signals is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferation Assay (e.g., CCK-8)

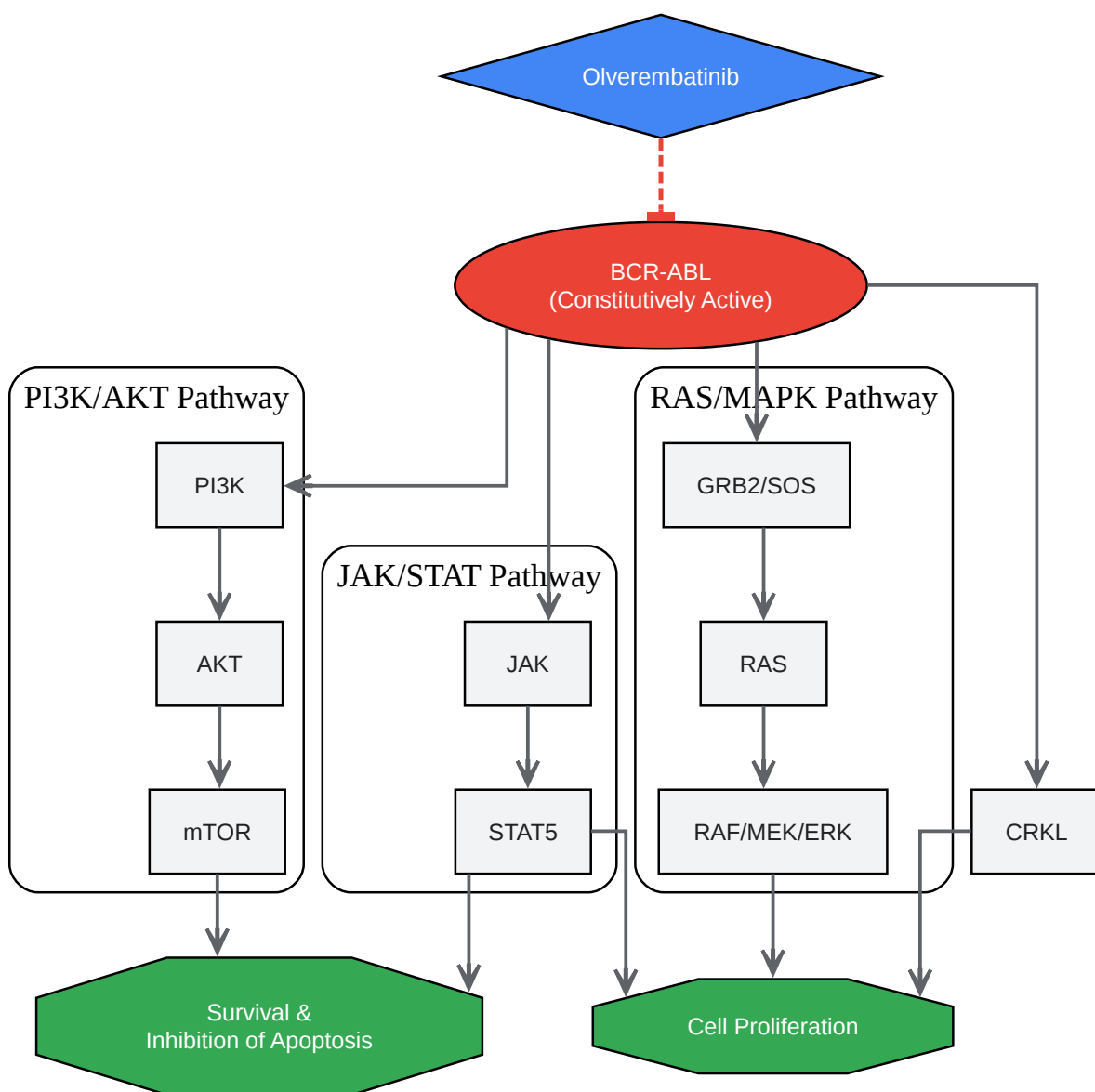
This assay assesses the ability of a compound to inhibit the growth of living cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases in viable cells to an orange-colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

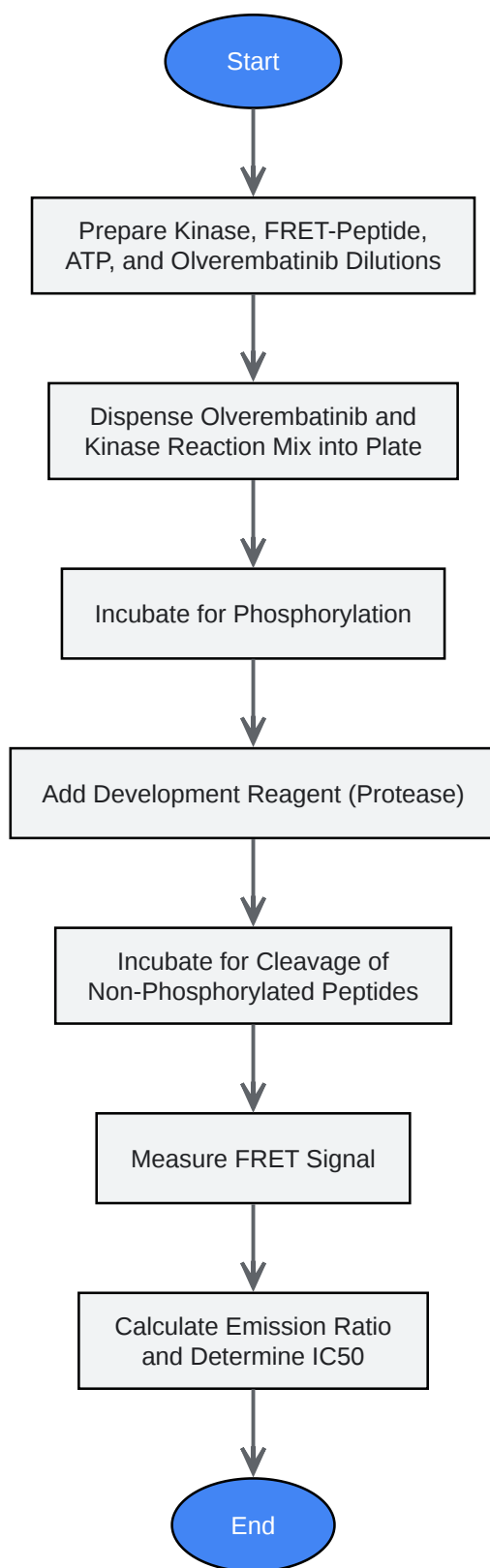
- **Cell Culture:** BCR-ABL-dependent cell lines (e.g., Ba/F3 expressing BCR-ABL mutants) are cultured under standard conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at an appropriate density.
- **Compound Treatment:** The cells are treated with a range of concentrations of olverembatinib.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
- **Assay Development:** The CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.
- **Signal Measurement:** The absorbance is measured at 450 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

Visualizations



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Caption: The BCR-ABL signaling network and the inhibitory effect of olverembatinib.



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Caption: A generalized workflow for a FRET-based kinase inhibition assay.

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